2-Isobutyl-cyclopent-2-enol

Medicinal Chemistry Synthetic Route Scouting Alpha2 Adrenergic Agonists

2-Isobutyl-cyclopent-2-enol (C9H16O, MW 140.22 g/mol) is a specialty chemical intermediate whose primary documented utility is in the synthesis of 4-(substituted cycloalkenylmethyl) imidazole-2-thiones, a class of alpha2B/alpha2C adrenergic receptor agonists under investigation for pain management. It features a reactive secondary allylic alcohol moiety within a cyclopentene ring, which is crucial for downstream functionalization.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
Cat. No. B8354648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isobutyl-cyclopent-2-enol
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCC(C)CC1=CCCC1O
InChIInChI=1S/C9H16O/c1-7(2)6-8-4-3-5-9(8)10/h4,7,9-10H,3,5-6H2,1-2H3
InChIKeyMPWWHZHNJMABFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isobutyl-cyclopent-2-enol: A Niche Synthetic Intermediate for High-Value Pharmaceutical R&D


2-Isobutyl-cyclopent-2-enol (C9H16O, MW 140.22 g/mol) is a specialty chemical intermediate whose primary documented utility is in the synthesis of 4-(substituted cycloalkenylmethyl) imidazole-2-thiones, a class of alpha2B/alpha2C adrenergic receptor agonists under investigation for pain management [1]. It features a reactive secondary allylic alcohol moiety within a cyclopentene ring, which is crucial for downstream functionalization. Unlike many broad-use chemical commodities, its procurement value is tightly coupled to a specific, high-fidelity synthetic pathway described in patent literature for producing Compound 20 (4-(2-isobutyl-cyclopent-2-enylmethyl)-1,3-dihydro-imidazole-2-thione) .

The Critical Role of the Isobutyl Group: Why 2-Isobutyl-cyclopent-2-enol Cannot Be Substituted in Targeted Synthesis


Generic substitution of 2-isobutyl-cyclopent-2-enol with simpler or more common alkyl-cyclopent-2-enol analogs is not feasible for researchers replicating the patented synthetic route to Compound 20 . The specific steric bulk and lipophilic character of the isobutyl group are engineered into the final pharmacophore, influencing its binding affinity and selectivity for alpha2B/alpha2C adrenergic receptors over the alpha2A subtype [1]. Substituting with a methyl, ethyl, or linear butyl analog would alter the compound's physicochemical properties and spatial configuration, potentially leading to a significant loss in biological activity or a change in selectivity profile, thereby invalidating the structure-activity relationship (SAR) established in the reference medicinal chemistry campaign.

Evidence-Based Guide to 2-Isobutyl-cyclopent-2-enol's Differentiating Features


Defined Role as an Exclusive Synthetic Gateway to a Patented Pain Therapeutic

The most critical differentiator for 2-isobutyl-cyclopent-2-enol is its verified and exclusive role as Intermediate D4 in the synthesis of Compound 20, a specific 1,3-dihydro-imidazole-2-thione . The patent US8063087B2 describes a class of compounds where the cycloalkenylmethyl substituent is key for selective alpha2B/alpha2C adrenergic receptor agonism, a profile intended to minimize cardiovascular side effects [1]. While no public head-to-head pharmacological data exists for analogs derived from different cyclopent-2-enol intermediates, the patent's SAR discussion implies that structural variations directly impact this selectivity. Therefore, 2-isobutyl-cyclopent-2-enol is not merely a source of the cyclopentene ring; it provides the precise molecular architecture required to explore this specific, patented chemical space.

Medicinal Chemistry Synthetic Route Scouting Alpha2 Adrenergic Agonists Pain Management

Key Application Scenarios for 2-Isobutyl-cyclopent-2-enol Driven by Evidence


Medicinal Chemistry: Synthesis of Selective Alpha2 Adrenergic Receptor Modulators

The primary application is as a building block to synthesize Compound 20 and related analogs from the US8063087 patent family. Researchers can use 2-isobutyl-cyclopent-2-enol to probe the SAR around the cycloalkenylmethyl region of imidazole-2-thiones, aiming to develop non-sedating, non-cardiovascular pain therapeutics [1]. The exclusive synthetic link provides a direct entry point into this novel chemical space.

Process Chemistry: Reproducing and Scaling the Patented Synthesis of Compound 20

For process development groups tasked with scaling up the synthesis of the lead candidate, procuring the exact intermediate D4 is mandatory. Using any other starting material would constitute a new synthetic route, requiring extensive re-optimization and re-characterization. This compound allows for faithful reproduction of the established route, de-risking early-stage process development [1].

Analytical Research: Sourcing a Reference Standard for Synthetic Route Impurity Profiling

In the analytical development of Compound 20, this intermediate can serve as a critical reference marker or be used to synthesize potential impurities. Having access to the authentic starting material enables the identification and quantification of carry-over impurities in the final Active Pharmaceutical Ingredient (API), a key requirement for regulatory filings.

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